molecular formula C18H18ClN5O2 B2869104 5-amino-1-(2-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-22-5

5-amino-1-(2-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2869104
CAS No.: 899737-22-5
M. Wt: 371.83
InChI Key: MCMOSZXHPCJACZ-UHFFFAOYSA-N
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Description

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 3. The 2-chlorobenzyl and 3-methoxybenzyl substituents at positions 1 and N, respectively, confer distinct electronic and steric properties.

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-26-14-7-4-5-12(9-14)10-21-18(25)16-17(20)24(23-22-16)11-13-6-2-3-8-15(13)19/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMOSZXHPCJACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparison of Triazole Carboxamide Derivatives
Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 2-chlorobenzyl 3-methoxybenzyl 397.83 (calculated) Potential SOS response inhibition
5-amino-1-(carbamoylmethyl)-... carbamoylmethyl - 241.23 SOS inhibition (IC₅₀ = 32 µM)
5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-... 3-chlorobenzyl 4-fluorobenzyl 359.79 Not reported
5-amino-1-benzyl-N-(4-methoxyphenyl)-... benzyl 4-methoxyphenyl 323.36 Antiproliferative activity (renal cancer)
N-(4-Chlorobenzyl)-1-(4-fluorophenyl)-... 4-fluorophenyl 4-chlorobenzyl 344.78 Wnt/β-catenin pathway inhibition
Key Observations:
  • Halogen vs. Methoxy Groups: The 2-chlorobenzyl group in the target compound may enhance hydrophobic interactions with bacterial LexA compared to 3-chlorobenzyl () or 4-fluorobenzyl analogs (). The 3-methoxybenzyl substituent likely improves solubility compared to non-polar groups like benzyl .
  • β-Turn Mimetic Activity : The carbamoylmethyl-substituted analog () inhibits LexA self-cleavage via β-turn mimicry (IC₅₀ = 32 µM). The target compound’s 2-chloro and 3-methoxy groups may similarly stabilize β-turn interactions, though structural studies are needed .
  • Antiproliferative Activity : Benzyl and 4-methoxyphenyl analogs () show activity against renal and CNS cancers, suggesting that the target compound’s substituents could be optimized for oncology applications.

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability: The 3-methoxy group in the target compound may reduce oxidative metabolism compared to halogenated analogs like 5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-... (). However, glucuronidation of the methoxy group could occur, as seen in CAI (), necessitating further study.
  • Cytotoxicity : The carbamoylmethyl analog () exhibits low cytotoxicity, a trait likely shared by the target compound due to its polar 3-methoxy group .

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